molecular formula C20H28O4 B1265165 4-Deoxycohumulone CAS No. 5880-42-2

4-Deoxycohumulone

Cat. No.: B1265165
CAS No.: 5880-42-2
M. Wt: 332.4 g/mol
InChI Key: KKFIZYKKQLWBKH-UHFFFAOYSA-N
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Description

Deoxycohumulone is a 2-acyl-4,6-diprenylphloroglucinol in which the acyl group is specified as isobutyryl. It has a role as an agrochemical and an insecticide.

Properties

CAS No.

5880-42-2

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3

InChI Key

KKFIZYKKQLWBKH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O

melting_point

88-89°C

physical_description

Solid

Synonyms

deoxycohumulone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 600 mg (15.0 mmol, 3.00 equivalents) of an oily 60% sodium hydride was washed with dry hexane to remove paraffin. In this solution, 20 ml of dimethyl sulfoxide was placed and stirred at room temperature. To the resultant mixture, a dimethyl sulfoxide (5.0 ml) solution of 981 mg (5.00 mmol) of (2-propyl) (2,4,6-trihydroxyphenyl) ketone (4) was added over a period of 15 minutes and stirred for 30 minutes. Then, a dimethyl sulfoxide (5.0 ml) solution of 1.43 g (10.0 mmol, 2.00 equivalents) of 1-bromo-3-methyl-2-butene was added dropwise over a period of 30 minutes. The resultant mixture was stirred at room temperature for 14 hours. The mixture was poured into 50 ml of a cold 2 M hydrochloric acid solution and extracted from ether. The ether layer was washed with saturated brine, dried over sodium sulfate, and distilled to remove the solvent and obtain 1.580 g of a crude product in the form of red oily substance. The crude product was separated by silica gel column chromatography (65 g of Wako Gel C-200, benzene:ethyl acetate=9:1) into (a) 239 mg of a brown viscous oily substance, (b) 342 mg of an orange color viscous oily substance, and (c) 206 mg of a yellow crystalline substance sequentially in the order of elution as indexed by the thin layer chromatography. The fraction (a) was further purified by column chromatography (15 g of Wako Gel C-300, petroleum ether:ether=9:1) to obtain 58 mg of {3,5-bis(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-propyl) ketone (12) in the form of yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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